molecular formula C11H14N2O6S2 B2856859 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide CAS No. 380188-19-2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B2856859
CAS No.: 380188-19-2
M. Wt: 334.36
InChI Key: OJOWCRAFSGGULL-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a thiolane 1,1-dioxide (sulfolane) moiety, a methyl group, and a para-nitrobenzene sulfonamide group. Such features are often exploited in medicinal chemistry for modulating pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2/c1-12(10-6-7-20(16,17)8-10)21(18,19)11-4-2-9(3-5-11)13(14)15/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOWCRAFSGGULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves the reaction of 3-aminothiolane with methylamine and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products and to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Solvent selection and purification steps are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives sharing key structural motifs (e.g., sulfolane, nitro groups, alkyl substituents). Data are inferred from analogous compounds in the evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Potential Applications
Target compound N-methyl, 4-nitrobenzene Sulfolane ring, para-nitro group Enzyme inhibition, pesticide intermediates
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide () 4-methoxybenzene Methoxy group (electron-donating) Likely altered solubility and metabolic stability vs. nitro analog
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide () N-isobutyl, 3-nitrobenzene Isobutyl chain, meta-nitro group Enhanced lipophilicity; nitro position affects electronic properties
N-butyl-3,4-dichloro-2-carboxamide () Dichloro, butyl chain Chlorine substituents, alkyl chain Higher hydrophobicity; pesticidal activity inferred

Key Findings

Alkyl Chain Variations: The methyl group in the target compound may reduce steric hindrance compared to the isobutyl group in , favoring interactions with compact enzyme active sites.

Sulfolane Ring Stability :
The sulfolane moiety in the target compound and its analogs () likely improves metabolic stability by resisting oxidative degradation, a common issue with thioether-containing molecules .

Spectroscopic Trends :
While specific data for the target compound are absent, analogs in show characteristic IR peaks for sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹), which can be extrapolated to the target .

Research Implications and Limitations

  • Gaps in Data : Direct biological or pharmacokinetic data for the target compound are unavailable in the evidence. Studies on analogs (e.g., pesticidal dichlofluanid in ) suggest sulfonamide derivatives often exhibit broad bioactivity, but extrapolation requires caution.
  • Synthetic Feasibility : The target compound’s yield may align with ’s reported range (8–49.2% for similar amides), though optimization would be needed for scalability .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties, including a thiolane ring, sulfonamide group, and nitrobenzene moiety. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H21_{21}N3_3O6_6S2_2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 2138543-91-4

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components, modulating various biochemical pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a series of synthesized derivatives were tested for their antibacterial and antifungal activities against various strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Staphylococcus epidermidisExcellent625 µg/mL
Enterococcus faecalisModerate625 µg/mL
Pseudomonas aeruginosaExcellent625 µg/mL
Candida albicansSignificantVaries

These findings suggest that the compound has potential as a therapeutic agent against bacterial and fungal infections.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the biological activity of various sulfonamide derivatives, including this compound. The results indicated that the compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. The research emphasized the importance of structural modifications in enhancing biological efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound Key Functional Groups Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-nitro-N-(piperidin-4-yl)benzene-1-sulfonamideNitro group, sulfonamideAntibacterial and antifungal
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochlorideAmine group, sulfonamideModerate antibacterial

The presence of both a nitrobenzene moiety and a sulfonamide group in this compound distinguishes it from other compounds and contributes to its diverse biological activities.

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